molecular formula C8H9NO B1231971 Danaidone CAS No. 6064-85-3

Danaidone

Cat. No.: B1231971
CAS No.: 6064-85-3
M. Wt: 135.16 g/mol
InChI Key: ZWFLNXOPXJMZTJ-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-methyl-1H-pyrrolizin-1-one is a natural product found in Amauris echeria and Euploea sylvester with data available.

Scientific Research Applications

Danaidone in Butterfly Pheromone Production

This compound is a significant component in the pheromone production of certain butterflies, notably the Danaus and Parantica species. In the Danaus chrysippus males, this compound is synthesized as a ketonic pheromone component, crucial for mating behavior. This synthesis requires the ingestion of pyrrolizidine alkaloids as precursors and involves specific contact behavior between different glandular organs of the butterflies. The presence of this compound on the hairpencils is contingent upon these conditions, indicating its role in sexual selection and mating success in these species (Boppré, Petty, Schneider, & Meinwald, 1978).

In another study focusing on Parantica sita, it was found that this compound production is directly linked to the ingestion of specific pyrrolizidine alkaloids (PAs). The study demonstrates that only certain PAs can be effectively transformed into this compound, highlighting the selective ingestion of these compounds by male butterflies for pheromone production (Honda, Honda, Yamamoto, & Ômura, 2005).

This compound in Alar Scent Organ of Butterflies

The utilization of this compound extends to the alar scent organ of butterflies, particularly in the Parantica sita males. This compound is secreted from the alar androconial organ (sex brand) of these butterflies. The study demonstrates a correlation between the ingestion of certain PAs and the production of this compound, with varying efficiencies observed among different types of PAs. The ability of P. sita males to convert limited chemical types of PAs into this compound suggests a complex biochemical process underlying this pheromone production (Honda et al., 2005).

Safety and Hazards

The safety data sheet for Danaidone suggests that it may cause eye irritation and recommends avoiding dust formation and breathing vapors, mist, or gas . In case of contact with eyes or skin, it is advised to rinse with plenty of water .

Future Directions

While there is limited information on future directions specifically related to Danaidone, the study of plant-derived alkaloids and their utilization by insects is a field of ongoing research . Further studies could explore the role of this compound and similar compounds in other species, as well as potential applications in pest control or other areas.

Mechanism of Action

Target of Action

Danaidone, also known as DANAIDON, is a major pheromone component in several species of Danaidae . The primary targets of this compound are the alar androconial organs (sex brand) of male Danaid butterflies . These organs secrete a variety of compounds that serve as pheromones during courtship behavior .

Mode of Action

This compound is derived from various pyrrolizidine alkaloids (PAs), which males ingest as adults from PA-containing plants . The compound interacts with its targets by being secreted as a major component from the alar androconial organ . This interaction results in the production of pheromones that are essential for the courtship behavior of Danaid butterflies .

Biochemical Pathways

The biochemical pathway of this compound involves the sequestration of pyrrolizidine alkaloids (PAs) from plants, which are then used as precursors for pheromone production . This process is similar to the pharmacophagous acquisition and utilization of PAs reported for many ithomiid butterflies and larvae of some arctiid moths .

Pharmacokinetics

The pharmacokinetics of this compound involves the ingestion of pyrrolizidine alkaloids (PAs) by adult male Danaid butterflies from PA-containing plants . These PAs are then sequestered in the body tissue and used as precursors for this compound production . The amount of this compound produced can vary depending on the type of PA ingested .

Result of Action

The result of this compound’s action is the production of pheromones that are essential for the courtship behavior of Danaid butterflies . These pheromones are secreted from the alar androconial organ and are necessary for the acceptance of a male by a female .

Action Environment

The action of this compound is influenced by environmental factors such as the availability of PA-containing plants . In the field, males selectively ingest particular PAs that are readily transformable into this compound . This suggests that the action, efficacy, and stability of this compound are dependent on the specific environmental conditions and the availability of PA-containing plants .

Biochemical Analysis

Cellular Effects

Danaidone influences several cellular processes in danaine butterflies. It affects cell signaling pathways involved in mating behaviors, leading to the activation of specific receptors in female butterflies. This activation triggers a cascade of cellular events, including changes in gene expression and cellular metabolism, ultimately resulting in the acceptance of the male by the female . Additionally, this compound’s presence in the androconial organs suggests its role in cellular differentiation and maintenance of these specialized structures.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors on the antennae of female butterflies. These receptors are highly sensitive to this compound, leading to the activation of downstream signaling pathways. The compound also interacts with enzymes involved in its biosynthesis, such as those responsible for the conversion of pyrrolizidine alkaloids into dihydropyrrolizines . This interaction is crucial for the production and release of this compound during courtship.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by environmental factors such as temperature and humidity. Over time, this compound can degrade, leading to a decrease in its effectiveness as a pheromone. Long-term studies have shown that the continuous presence of this compound is necessary for maintaining its role in mating behaviors, and its degradation can impact the reproductive success of danaine butterflies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively attracts female butterflies and facilitates mating. At higher doses, it can lead to adverse effects, including toxicity and behavioral changes in both males and females. Threshold effects have been observed, where a minimum concentration of this compound is required to elicit a response, and exceeding this threshold can result in negative outcomes .

Metabolic Pathways

This compound is involved in specific metabolic pathways related to the conversion of pyrrolizidine alkaloids. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction reactions that lead to the formation of this compound. These metabolic pathways ensure the efficient production of this compound from its precursors, allowing it to function effectively as a pheromone .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These proteins facilitate the movement of this compound to the androconial organs, where it accumulates and is stored until needed for courtship. The localization and accumulation of this compound are essential for its role in mating behaviors, ensuring that it is readily available for release during courtship displays .

Subcellular Localization

This compound is localized in the androconial organs of danaine butterflies, specifically in the alar scent organs and abdominal hairpencils. This subcellular localization is directed by targeting signals and post-translational modifications that ensure this compound reaches the appropriate compartments. The activity and function of this compound are closely linked to its precise localization within these specialized structures .

Properties

IUPAC Name

7-methyl-2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFLNXOPXJMZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209446
Record name 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6064-85-3
Record name 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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